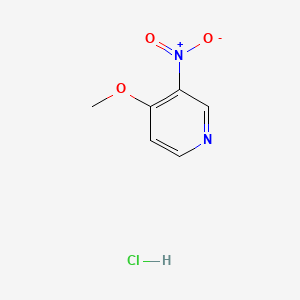

![molecular formula C10H13N3 B1348354 (5,6-Diméthyl-1H-benzo[d]imidazol-2-yl)méthanamine CAS No. 89219-03-4](/img/structure/B1348354.png)

(5,6-Diméthyl-1H-benzo[d]imidazol-2-yl)méthanamine

Vue d'ensemble

Description

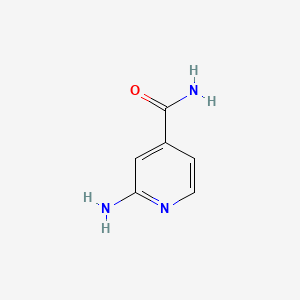

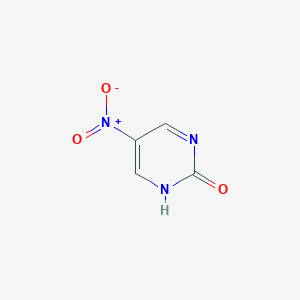

“(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine” is a chemical compound with the molecular formula C10H13N3 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

Imidazole derivatives, including “(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine”, can be synthesized using a variety of methods. One general, inexpensive, and versatile method involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .Molecular Structure Analysis

The molecular structure of “(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine” includes a benzimidazole core, which is a fused benzene and imidazole ring, with two methyl groups attached at the 5 and 6 positions of the imidazole ring .Chemical Reactions Analysis

Imidazole compounds, including “(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine”, are known for their broad range of chemical and biological properties . They can participate in a variety of chemical reactions due to the presence of the imidazole ring.Physical And Chemical Properties Analysis

The molecular weight of “(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine” is 175.23 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . The exact mass and monoisotopic mass are both 175.110947427 g/mol . The topological polar surface area is 54.7 Ų .Applications De Recherche Scientifique

Structure cristalline et propriétés thermodynamiques

Le composé a été utilisé dans la synthèse d'un nouveau dérivé 1,5-dioxaspiro[5.5] couplé à une portion benzimidazole . La structure cristalline du composé résultant, hydrate de 5,6-diméthyl-1H-benzo[d]imidazol-3-ium 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undécan-3-ylidène)méthyl)-2,4-dioxo-1,5-dioxaspiro[5.5]undécane (DBH), a été confirmée par diffraction des rayons X sur monocristal . Les propriétés thermodynamiques de DBH ont également été étudiées .

Études DFT

Des études de théorie de la fonctionnelle de la densité (DFT) ont été menées sur le composé . Les calculs de chimie quantique utilisant le niveau de théorie B3LYP/6-311G (d, p) révèlent que la structure géométrique optimisée est adaptée à l'étude de la molécule . Les spectres FT-IR et les spectres électroniques de DBH simulés théoriquement sont comparés aux données expérimentales .

Activités biologiques

La classe des composés benzimidazole, qui comprend ce composé, a été étudiée pour ses diverses activités biologiques . Ces activités comprennent l'anticancéreux, l'antifongique, l'antioxydant, le cytotoxique, l'antiprotozoaire, l'anti-T. cruzi (Trypanosoma cruzi), l'antiprolifératif, l'antihistaminique, l'anti-inflammatoire, les analgésiques, l'antibactérien, l'anticonvulsivant et l'acétylcholinestérase .

Développement de médicaments

Les composés benzimidazole ont été utilisés dans le développement de divers médicaments . Des exemples incluent l'inhibiteur de la pompe à protons oméprazole, les antihypertenseurs candésartan et télmisartan, les anthelminthiques albendazole et mébendazole, ainsi que plusieurs autres types d'agents thérapeutiques expérimentaux, notamment les antitumoraux et les anticancéreux .

Agents anti-infectieux

Le composé a été utilisé dans la conception et la synthèse d'agents anti-infectieux puissants . Ces agents offrent des informations pertinentes sur la biodisponibilité potentielle des composés et les interactions avec les cibles biologiques .

Inhibiteurs de PqsR

Le composé a été utilisé dans la conception, la synthèse et l'évaluation de nouveaux inhibiteurs de PqsR à base de 1H-Benzo[d]imidazole . Ces inhibiteurs sont étudiés comme thérapie adjuvante pour Pseudomonas .

Orientations Futures

Imidazole derivatives, including “(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine”, have a broad range of applications and are key components in the development of new drugs . Future research may focus on exploring novel synthetic routes and expanding the range of biological activities of these compounds .

Mécanisme D'action

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

It’s known that imidazole derivatives interact with their targets in various ways, depending on the specific derivative and target .

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

It’s known that imidazole derivatives have diverse pharmacokinetic properties, depending on the specific derivative .

Result of Action

Imidazole derivatives are known to have a wide range of effects at the molecular and cellular level, depending on the specific derivative and its biological activity .

Action Environment

It’s known that the action of imidazole derivatives can be influenced by various environmental factors .

Analyse Biochimique

Biochemical Properties

(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound also binds to specific proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s potential therapeutic applications .

Cellular Effects

The effects of (5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine on different cell types and cellular processes are profound. It influences cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, the compound can modulate the activity of key signaling molecules, resulting in altered cellular responses. Additionally, it has been observed to affect the expression of genes involved in cell growth and differentiation, highlighting its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, (5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. This binding can result in conformational changes that affect the function of the target molecules. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound has been associated with changes in cellular metabolism and function, which are important considerations for its therapeutic use .

Dosage Effects in Animal Models

The effects of (5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and impaired organ function. Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the safe use of the compound .

Metabolic Pathways

(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing the overall metabolic flux. The compound can affect the levels of metabolites, leading to changes in cellular metabolism. These interactions are essential for understanding the compound’s role in various biochemical processes and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of (5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins, which facilitate its movement across cellular membranes. These interactions determine the compound’s localization and accumulation within different cellular compartments, influencing its overall efficacy and function .

Subcellular Localization

The subcellular localization of (5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization patterns affect the compound’s interactions with other biomolecules and its overall biological activity. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and potential therapeutic applications .

Propriétés

IUPAC Name |

(5,6-dimethyl-1H-benzimidazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-6-3-8-9(4-7(6)2)13-10(5-11)12-8/h3-4H,5,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGNMPOXSOIKSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301262444 | |

| Record name | 5,6-Dimethyl-1H-benzimidazole-2-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301262444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89219-03-4 | |

| Record name | 5,6-Dimethyl-1H-benzimidazole-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89219-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dimethyl-1H-benzimidazole-2-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301262444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

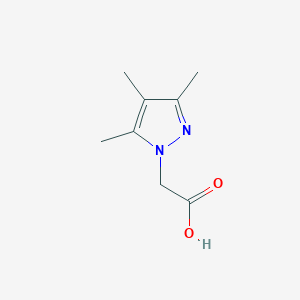

![(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid](/img/structure/B1348272.png)

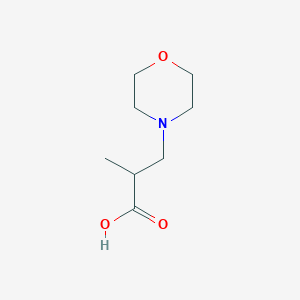

![6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1348288.png)